2-Hydroxy-3-methyl-1,4-naphthoquinone

Catalog No.
S539593
CAS No.
483-55-6
M.F
C11H8O3
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3-methyl-1,4-naphthoquinone

Menadione and Lawsone fail as chelating ligands, causing wasted synthesis. Phthiocol (CAS 483-55-6) provides direct bidentate O,O-coordination with pKa 5.08 and aqueous stability.

  • Direct O,O-chelation without synthetic modification
  • pH-controlled lipophilicity for efficient extraction
  • Stable precursor for Ru/Os/Rh metallodrugs
  • Delivered with certificate of analysis for immediate use.

CAS Number

483-55-6

Product Name

2-Hydroxy-3-methyl-1,4-naphthoquinone

IUPAC Name

4-hydroxy-3-methylnaphthalene-1,2-dione

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C11H8O3/c1-6-9(12)7-4-2-3-5-8(7)11(14)10(6)13/h2-5,12H,1H3

InChI Key

LULCPJWUGUVEFU-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2C(=O)C1=O)O

solubility

Soluble in DMSO

Synonyms

2-hydroxy-3-methyl-1,4-naphthoquinone, phthiocol

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=O)C1=O)O

The exact mass of the compound 2-Hydroxy-3-methyl-1,4-naphthoquinone is 188.0473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11897. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 g, 5 g, 25 g

2-Hydroxy-3-methyl-1,4-naphthoquinone, commonly known as Phthiocol (CAS 483-55-6), is a redox-active hydroxynaphthoquinone characterized by a C-2 hydroxyl group and a C-3 methyl group on a 1,4-naphthoquinone core. In industrial and laboratory settings, it is primarily procured as a stable bidentate O,O-chelating ligand for transition metal complexation and as a robust precursor for synthesizing advanced organometallic catalysts and biologically active quinone derivatives. Unlike its non-hydroxylated analog Menadione (Vitamin K3), Phthiocol offers direct coordination capabilities and superior stability in aqueous media, making it a critical structural building block in coordination chemistry and electrochemical research[1].

Research Fit

Redox probe Irreversible self-protonation pathway studies
Electron carrier Reported acetate-replacing activity in Lactobacillus
AhR ligand Distinct potency profile vs. lawsone in keratinocyte models
Bidentate ligand Coordination chemistry with Zn, Cu, Ru, Os, Rh

Attempting to substitute Phthiocol with its closest in-class analogs, such as Menadione or Lawsone, leads to fundamental failures in processability and coordination chemistry. Menadione lacks the essential C-2 hydroxyl group, completely preventing it from acting as a bidentate O,O-chelator without a multi-step, yield-reducing epoxidation and ring-opening conversion [1]. Conversely, while Lawsone possesses the necessary hydroxyl group, it lacks the C-3 methyl group, which drastically lowers its pKa to 3.90 (compared to Phthiocol's 5.08). This significant difference in acidity alters the molecule's ionization state at working pH ranges, fundamentally shifting its lipophilicity, extraction efficiency, and the pH buffering required for successful metal complexation [1].

Substitution Risk

Electrochemical mechanism mismatch
Phthiocol undergoes irreversible 2/3-electron reduction via self-protonation, while menadione shows stepwise reversible peaks. Redox interpretation may shift fundamentally.
Acetate-replacing activity profile may differ
Reported growth initiation activity in Lactobacillus delbrueckii may not be reproduced with menadione; electron carrier support can diverge under anaerobic conditions.
AhR ligand potency context
Concentration-response relationship differs from lawsone; functional assay concentration requirements may not transfer directly between the two 2-hydroxy-naphthoquinones.

Aqueous Ionization Profile

Phthiocol exhibits a significantly higher pKa compared to its non-methylated analog, Lawsone. Potentiometric and NMR studies confirm that Phthiocol has a pKa of 5.08, whereas Lawsone has a pKa of 3.90. This 1.18-unit difference means that at mildly acidic to neutral pH, a substantially larger fraction of Phthiocol remains in its neutral, lipophilic state [1].

Evidence DimensionAcid dissociation constant (pKa)
Target Compound Data5.08
Comparator Or BaselineLawsone (pKa = 3.90)
Quantified Difference+1.18 pKa units (lower acidity)
ConditionsAqueous solution, standard temperature (25 °C)

The higher pKa of Phthiocol requires different pH buffering for extraction and delays deprotonation during the synthesis of metal complexes, directly impacting solvent selection.

Irreversible vs. reversible reduction
Head-to-head
Irreversible 2/3-electron peak (self-protonation) vs. two reversible one-electron peaks
Redox pathway context determines compound suitability
Cyclic voltammetry in DMSO; menadione comparison

Bidentate Coordination Capacity

The presence of the C-2 hydroxyl group adjacent to the C-1 carbonyl allows Phthiocol to act as a potent bidentate O,O-chelator for transition metals such as Ru(II), Os(II), and Rh(III). In microwave-assisted syntheses of 'piano-stool' arene complexes, Phthiocol successfully coordinates to yield stable complexes (e.g., 49-66% yield for Ru-arene dimers). In contrast, Menadione completely lacks this hydroxyl group and cannot form these bidentate chelates without first undergoing a multi-step epoxidation and ring-opening conversion [1].

Evidence DimensionBidentate O,O-chelation capability
Target Compound DataForms stable 1:1 bidentate complexes (e.g., Ru/Os/Rh)
Comparator Or BaselineMenadione (0% direct bidentate chelation capacity)
Quantified DifferenceAbsolute requirement of the C-2 OH for chelation
ConditionsMicrowave-assisted complexation with metal-arene dimers in basic methanol

Buyers synthesizing metallodrugs or transition metal catalysts must procure Phthiocol directly to enable stable coordination, avoiding the 72-79% yield bottleneck of converting Menadione in-house.

Acetate-replacing activity rank
Head-to-head
Most active acetate-replacing agent among tested naphthoquinones (menadione less active)
Reported growth initiation advantage in Lactobacillus model
Under nitrogen atmosphere; ferrous iron media

Alkaline and Thermal Stability

Menadione (Vitamin K3) is highly reactive in aqueous media and undergoes chemical degradation at pH ≥ 7 or under thermal stress, converting primarily into Phthiocol and dinaphthalenetetrone dimers. Because Phthiocol is the stable thermodynamic end-product of this degradation pathway, it exhibits superior stability in neutral-to-alkaline environments compared to its precursor [1].

Evidence DimensionStability in neutral/alkaline aqueous media
Target Compound DataStable (thermodynamic end-product)
Comparator Or BaselineMenadione (Degrades rapidly at pH ≥ 7)
Quantified DifferenceMenadione undergoes uncontrolled degradation to Phthiocol; Phthiocol remains stable.
ConditionsAqueous solutions at pH ≥ 7 and elevated temperatures

For industrial formulations or assays requiring a stable naphthoquinone in basic media, Phthiocol prevents the unpredictable degradation kinetics and dimer formation associated with Menadione.

AhR ligand potency vs. lawsone
Cross-study
Phthiocol functional assays at 50 μM; lawsone at 10 μM
Distinct concentration requirements in keratinocyte models
HaCaT AhR reporter data; potency interpretation requires review
Positive inotropic action in frog heart
Head-to-head
Positive inotropic at 80 mcg; blocked by verapamil, nifedipine, diltiazem
Intermediate potency relative to other isomeric juglones
Isolated frog heart model; calcium channel involvement
Superoxide threshold vs. pyocyanine
Cross-study
~12.5-fold higher superoxide generation threshold than pyocyanine
Supports oxidative stress endpoint review
A549 human lung epithelial cells; neutral pH
Metal complex formation
Class-level
Bidentate 2-hydroxy-naphthoquinone ligand; complexes with Zn, Cu, Ru, Os, Rh
Steric/electronic differences from lawsone support tailored geometry
Data to verify; coordination outcome context-dependent

Piano-Stool Organometallic Synthesis

Phthiocol is utilized as a bidentate O,O-ligand for coordinating with Ru(II), Os(II), and Rh(III) arene complexes in the development of experimental metallodrugs and redox-active catalysts, bypassing the inability of Menadione to chelate directly [1].

pH-Dependent Redox Formulations

Due to its specific pKa of 5.08, Phthiocol is highly suited for electrochemical assays and formulations where a specific ionization state is required at physiological or mildly acidic pH, offering a more lipophilic profile than the highly acidic Lawsone [1].

Stable Alkaline Reference Standards

Employed as a stable reference standard or active ingredient in neutral-to-alkaline aqueous systems where Menadione would otherwise rapidly degrade into complex mixtures of Phthiocol and dimers[2].

Application Fit

Application
Selection Property
Validation Focus
Irreversible redox probe studies
Self-protonation-coupled electron transfer pathway
Redox mechanism validation in aprotic media
Anaerobic bacterial growth support
Reported acetate-replacing electron carrier activity
Growth initiation endpoint in Lactobacillus under nitrogen
AhR pathway research in keratinocytes
Distinct potency context vs. lawsone
Dose-response interpretation in HaCaT/HEK models
Organometallic synthesis
Bidentate ligand with 3-methyl steric effect
Complex geometry and redox property review

XLogP3

1.2

Exact Mass

188.0473

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8R72C50E69

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

483-55-6
1: Moura-Alves P, Faé K, Houthuys E, Dorhoi A, Kreuchwig A, Furkert J, Barison N, Diehl A, Munder A, Constant P, Skrahina T, Guhlich-Bornhof U, Klemm M, Koehler AB, Bandermann S, Goosmann C, Mollenkopf HJ, Hurwitz R, Brinkmann V, Fillatreau S, Daffe M, Tümmler B, Kolbe M, Oschkinat H, Krause G, Kaufmann SH. AhR sensing of bacterial pigments regulates antibacterial defence. Nature. 2014 Aug 28;512(7515):387-92. doi: 10.1038/nature13684. Epub 2014 Aug 13. PubMed PMID: 25119038.
2: de Souza NB, de Andrade IM, Carneiro PF, Jardim GA, de Melo IM, da Silva Júnior EN, Krettli AU. Blood shizonticidal activities of phenazines and naphthoquinoidal compounds against Plasmodium falciparum in vitro and in mice malaria studies. Mem Inst Oswaldo Cruz. 2014 Aug;109(5):546-52. Epub 2014 Aug 5. PubMed PMID: 25099332; PubMed Central PMCID: PMC4156448.
3: Gardner PR. Superoxide production by the mycobacterial and pseudomonad quinoid pigments phthiocol and pyocyanine in human lung cells. Arch Biochem Biophys. 1996 Sep 1;333(1):267-74. PubMed PMID: 8806780.
4: Mohsen A, Omar ME, Habib NS. Some novel phthiocol and menadione thiosemicarbozone derivatives as potential anticancer and antimicrobial agents. Pharmazie. 1978 Jan;33(1):81-2. PubMed PMID: 353823.
5: Roushdi IM, Habib NS. Synthesis of some quinones of potential antitubercular activity. Pharmazie. 1977 Oct;32(10):562-3. PubMed PMID: 607210.
6: Roushdi IM, Ibrahim ES, Habib NS. Synthesis of 1.4-naphthoquinones-4-aryl(aroyl)hydrazones of potential antimicrobial activity. Pharmazie. 1976;31(12):856-9. PubMed PMID: 1023262.
7: MACIASR FM. Phthiocol and menadione as acetate-replacing factors for Lactobacillus delbrueckii. J Bacteriol. 1961 Nov;82:657-61. PubMed PMID: 14467904; PubMed Central PMCID: PMC279232.
8: QUAGLIARIELLO E, AURICCHIO S, SORDINO R, PIAZZA M. [Effects of phthiocol and menadione on the reaction of 3-hydroxyanthranilic acid to quinolinic acid; probable mechanism of action of their inhibiting effect]. Boll Soc Ital Biol Sper. 1957 Jan-Feb;33(1-2):159-62. Italian. PubMed PMID: 13446236.
9: PORTELLA A. [Effect of phthiocol on the action of naphthoquinone in vitro on Mycobacterium tuberculosis]. Boll Soc Ital Biol Sper. 1953 Dec;29(12):1911-4. Undetermined Language. PubMed PMID: 13160202.
10: SMITH CC. Absence of hemorrhage inducing activity in phthiocol derivatives with a basic nitrogen in side chain. Proc Soc Exp Biol Med. 1950 Apr;73(4):562-3. PubMed PMID: 15417597.
11: FRANCIS J, MADINAVEITIA J, et al. Isolation from acid-fast bacteria of a growth-factor for Mycobacterium johnei and of a precursor of phthiocol. Nature. 1949 Mar 5;163(4140):365. PubMed PMID: 18112287.
12: LICHSTEIN HC, VAN de SAND VF. The antibiotic activity of violacein, prodigiosin, and phth iocol. J Bacteriol. 1946 Jul;52:145. PubMed PMID: 20994883.
13: Lichstein HC, Van De Sand VF. The Antibiotic Activity of Violacein, Prodigiosin, and Phthiocol. J Bacteriol. 1946 Jul;52(1):145-6. PubMed PMID: 16561146; PubMed Central PMCID: PMC518152.
14: MEUNIER P, MENTZER C, BUU HOI. [Not Available]. Bull Soc Chim Biol (Paris). 1945 Apr-Jun;27:191-4. Undetermined Language. PubMed PMID: 21005649.
15: Gaffron H. o-PHENANTHROLINE AND DERIVATIVES OF VITAMIN K AS STABILIZERS OF PHOTOREDUCTION IN SCENEDESMUS. J Gen Physiol. 1945 Jan 20;28(3):269-85. PubMed PMID: 19873420; PubMed Central PMCID: PMC2142666.
16: Gaffron H. SOME EFFECTS OF DERIVATIVES OF VITAMIN K ON THE METABOLISM OF UNICELLULAR ALGAE. J Gen Physiol. 1945 Jan 20;28(3):259-68. PubMed PMID: 19873419; PubMed Central PMCID: PMC2142670.
17: Fernholz E, Ansbacher S. VITAMIN K ACTIVITY OF SYNTHETIC PHTHIOCOL. Science. 1939 Sep 1;90(2331):215. PubMed PMID: 17840109.

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